

An In-depth Technical Guide to the Physical and Chemical Properties of Chamigrenal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chamigrenal*

Cat. No.: *B150010*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamigrenal, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. Isolated from the fruits of *Schisandra sphenanthera*, a plant with a history in traditional medicine, this bicyclic compound presents a unique structural motif. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Chamigrenal**, details experimental protocols for its study, and elucidates its mechanism of action through signaling pathway diagrams. All quantitative data are summarized for clarity, and methodologies for key experiments are described to facilitate further research and development.

Physical and Chemical Properties

Chamigrenal is a lipophilic molecule soluble in various organic solvents. While specific experimental values for its melting and boiling points are not widely reported in publicly available literature, its fundamental physicochemical properties have been determined.

Table 1: Physical and Chemical Properties of **Chamigrenal**

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₂ O	[1] [2] [3]
Molecular Weight	218.33 g/mol	[1] [2] [3]
CAS Number	19912-84-6	[1] [2] [3]
IUPAC Name	5,5-dimethyl-1-methylenespiro[5.5]undec-9-ene-9-carbaldehyde	[3]
Appearance	Not specified in literature (likely an oil or amorphous solid)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
Storage Conditions	Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C or 6 months at -80°C	[1]

Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are crucial for the unambiguous identification and characterization of **Chamigrenal**. Although specific spectra for **Chamigrenal** are not readily available in public databases, the expected spectral features can be inferred from its chemical structure and data from related chamigrene-type sesquiterpenoids.

Table 2: Predicted Spectral Features of **Chamigrenal**

Technique	Predicted Features
¹ H NMR	Signals corresponding to olefinic protons, an aldehydic proton, methylene and methine protons in the aliphatic rings, and methyl groups.
¹³ C NMR	Resonances for an aldehyde carbonyl carbon, sp ² carbons of the double bonds, a spiro carbon, and sp ³ carbons of the bicyclic framework and methyl groups.
IR Spectroscopy	Characteristic absorption bands for C=O stretching of the aldehyde, C=C stretching of the alkenes, and C-H stretching and bending vibrations.
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of small neutral molecules or radicals.

Experimental Protocols

The study of **Chamigrenal** involves its isolation from natural sources and subsequent evaluation of its biological activities. The following sections detail generalized experimental protocols relevant to this compound.

Isolation and Purification of Chamigrenal from *Schisandra sphenanthera*

The isolation of **Chamigrenal**, a sesquiterpenoid, from the fruits of *Schisandra sphenanthera* typically involves solvent extraction followed by chromatographic separation.

Protocol:

- Extraction: The dried and powdered fruits of *Schisandra sphenanthera* are subjected to extraction with a nonpolar solvent such as ethanol or hexane to obtain a crude extract.

- Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
- Chromatographic Separation: The fraction containing **Chamigrenal** is further purified using a combination of chromatographic techniques. This may include:
 - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).
 - High-Performance Liquid Chromatography (HPLC): Fractions enriched with **Chamigrenal** are subjected to preparative HPLC for final purification to yield the pure compound.

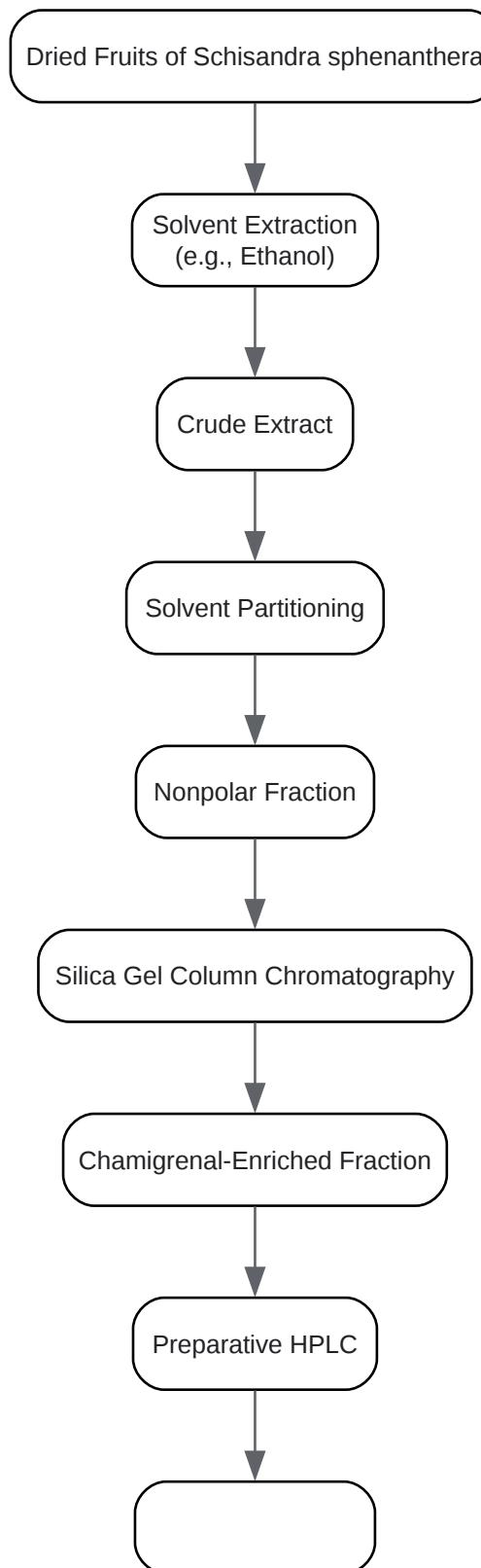
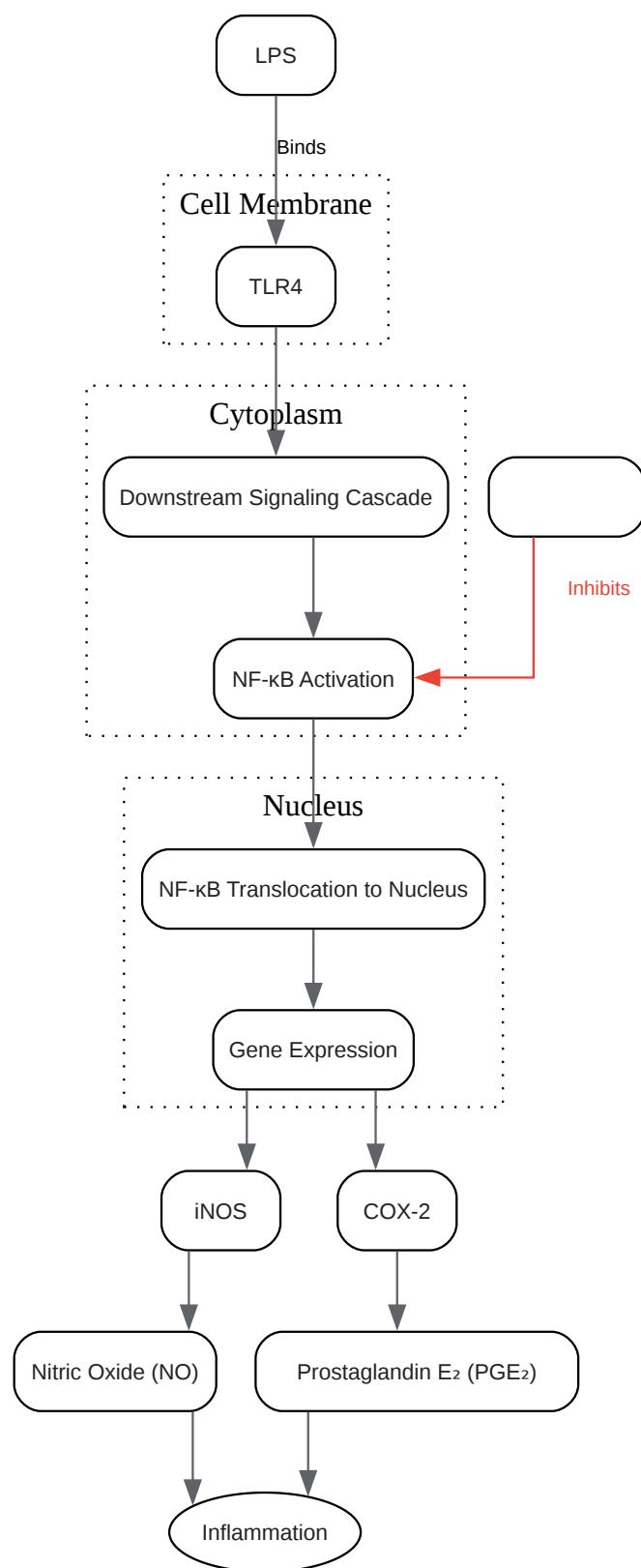

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the isolation of **Chamigrenal**.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide and Prostaglandin E₂ Production

The anti-inflammatory effects of **Chamigrenal** can be assessed by measuring its ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E₂ (PGE₂), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:


- Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are pre-treated with various concentrations of **Chamigrenal** for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 μ g/mL) to induce an inflammatory response.
- Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
- Nitric Oxide (NO) Measurement (Griess Assay):
 - The cell culture supernatant is collected.
 - An equal volume of Griess reagent is added to the supernatant.
 - The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.
- Prostaglandin E₂ (PGE₂) Measurement (ELISA):
 - The concentration of PGE₂ in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathway of Anti-inflammatory Action

Chamigrenal exerts its anti-inflammatory effects by intervening in the lipopolysaccharide (LPS)-induced inflammatory signaling cascade in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.

Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF- κ B). Activated NF- κ B translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of high levels of nitric oxide (NO) and prostaglandins (e.g., PGE₂), respectively, which are key mediators of inflammation.

Chamigrenal has been shown to inhibit the production of NO and PGE₂. This suggests that **Chamigrenal** may act by inhibiting the expression or activity of iNOS and COX-2, potentially through the modulation of the upstream NF- κ B signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chamomile, an anti-inflammatory agent inhibits inducible nitric oxide synthase expression by blocking RelA/p65 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor- κ B signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF- κ B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Chamigrenal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150010#physical-and-chemical-properties-of-chamigrenal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com